N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with interactions with neurotransmitter receptors or enzymes such as monoamine oxidases . The tosyl group enhances metabolic stability and influences bioavailability by modulating solubility and protein binding .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-4-7-18(8-5-15)29(25,26)23-12-10-16(11-13-23)21(24)22-17-6-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYJYNKDPKZPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. Common reagents used in these reactions include:
Piperidine: The core structure.
3,4-Dimethoxybenzaldehyde:
4-Methylbenzenesulfonyl chloride: For sulfonylation.
Ammonia or amines: For carboxamide formation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the piperidine-carboxamide scaffold or aryl-substituted motifs, as detailed in the evidence.
Key Observations :
- The tosyl group in the target compound may enhance metabolic stability compared to Rip-B’s benzamide, which lacks sulfonyl protection .
- Substituents like diethylamino-butyl chains (in ) or pyrimidine rings () introduce variability in lipophilicity (logP) and hydrogen-bonding capacity, critical for blood-brain barrier penetration or enzyme inhibition .
Pharmacological and Physicochemical Comparisons
Critical Insights :
- The oxazole derivative () demonstrated antiviral activity against hepatitis C virus (HCV), likely due to its oxazole ring’s ability to mimic viral envelope proteins . The target compound’s tosyl group may hinder similar interactions.
- Rip-B’s high solubility and neuroprotective effects correlate with its uncomplicated benzamide structure, which facilitates CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
